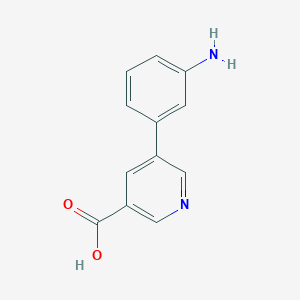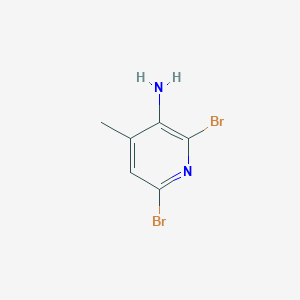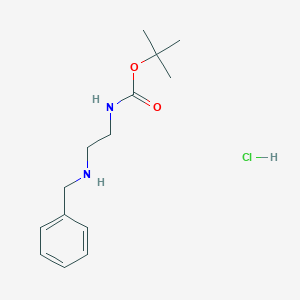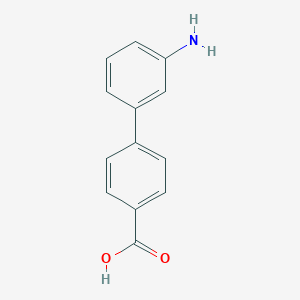
4-(3-氨基苯基)苯甲酸
货号 B111472
CAS 编号:
124221-69-8
分子量: 213.23 g/mol
InChI 键: QUVFHVHLCFFINS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(3-aminophenyl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of benzoic acid, which is characterized by an amino group attached to the phenyl group .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-aminophenyl)benzoic Acid” are not detailed in the retrieved sources, compounds with similar structures have been studied. For example, ortho-aminomethylphenylboronic acids have been used in receptors for carbohydrates and various other compounds containing vicinal diols .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-aminophenyl)benzoic Acid” include a molecular weight of 213.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 213.078978594 g/mol .科学研究应用
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : 1,3,5-Triazine 4-aminobenzoic acid derivatives were synthesized and evaluated for their antimicrobial activity .
- Method : The derivatives were prepared by conventional method or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield and higher purity .
- Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli. Compounds (10), (16), (25) and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including 4-aminobenzoic acid derivatives, are increasingly utilized in various sensing applications .
- Method : The key interaction of boronic acids with diols allows their utility in various sensing applications .
- Results : The review covers the diverse range of uses and applications for boronic acids from therapeutics to separation technologies .
-
Cancer Research
- Field : Oncology
- Application : 4-((5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidin-4-yl)amino)benzoic acid was used in cancer research .
- Method : The compound was synthesized using 4-chloro-6,7,8,9-tetrahydro-5H-indeno [2,1-d]pyrimidine, PABA, and ethanol under reflux for 4 hours .
- Results : An in vitro study exhibited maximum activity of 4- ((bis (4-hydroxyphenyl)methylene)amino)benzoic acid with IC 50 values of 7.49 ± 0.16 µM compared to rivastigmine .
-
Therapeutic Applications
- Field : Biomedicine
- Application : Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals, making it great for the development of a wide range of novel molecules with potential medical applications .
- Method : Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is used in the development of a wide range of novel molecules .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .
-
Antimicrobial and Cytotoxic Agents
- Field : Biomolecules
- Application : 4-aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities .
- Method : This vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, were combined via imine bond in one-step reaction .
- Results : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
-
Synthesis of Unsymmetrical Bis-Azo Dyes
-
Drug Development
- Field : Pharmaceutical Research
- Application : Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals, making it great for the development of a wide range of novel molecules with potential medical applications .
- Method : Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is used in the development of a wide range of novel molecules .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .
-
Synthesis of Covalent Organic Frameworks (COFs)
-
Synthesis of Schiff Bases
- Field : Organic Chemistry
- Application : 4-aminobenzoic acid and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, were combined via imine bond in one-step reaction to form Schiff bases .
- Method : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity .
- Results : Some of the Schiff bases exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
安全和危害
属性
IUPAC Name |
4-(3-aminophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFHVHLCFFINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373339 |
Source


|
| Record name | 4-(3-aminophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)benzoic Acid | |
CAS RN |
124221-69-8 |
Source


|
| Record name | 4-(3-aminophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
(R)-3-aminopyrrolidin-2-one
121010-86-4
Boc-D-4-carbamoylphenylalanine
1213639-41-8

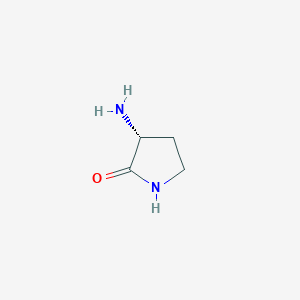
![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)
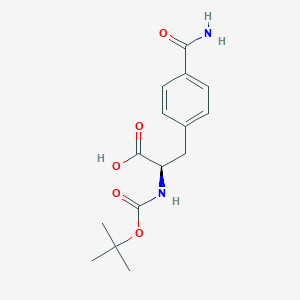
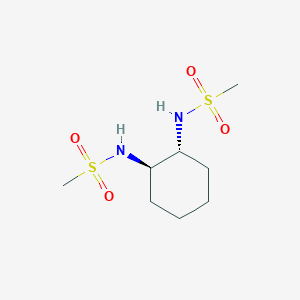
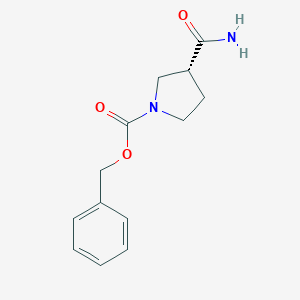
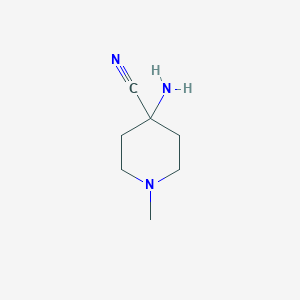
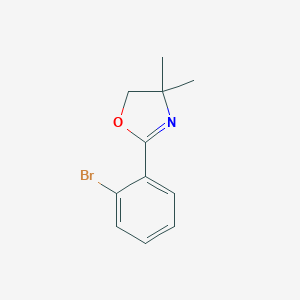
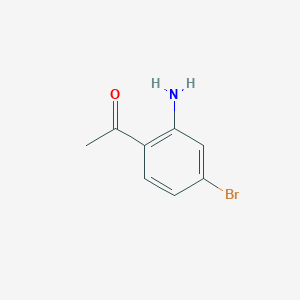
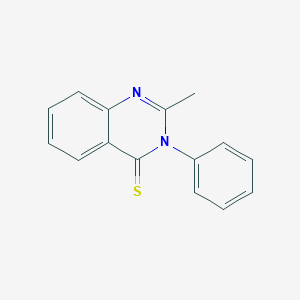
![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

